LEDGIN6

Description

Structure

3D Structure

Properties

IUPAC Name |

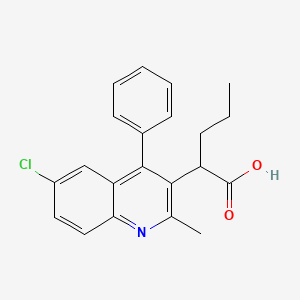

2-(6-chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO2/c1-3-7-16(21(24)25)19-13(2)23-18-11-10-15(22)12-17(18)20(19)14-8-5-4-6-9-14/h4-6,8-12,16H,3,7H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPUJSGGRFQZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Cl)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647348 | |

| Record name | 2-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957890-42-5 | |

| Record name | 2-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

LEDGIN6 Mechanism of Action in HIV-1 Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of LEDGIN6, a representative member of the LEDGINs class of allosteric inhibitors of HIV-1 integrase. LEDGINs represent a novel and promising class of antiretroviral compounds that exhibit a dual mechanism of action, targeting both the early and late stages of the HIV-1 replication cycle. This document details the molecular interactions, summarizes key quantitative data, provides detailed experimental protocols for characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to LEDGINs and the HIV-1 Integrase-LEDGF/p75 Axis

Human Immunodeficiency Virus type 1 (HIV-1) replication is dependent on the viral enzyme integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome. This process is not random; integrase is guided to specific regions of the host chromatin by its interaction with the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75). LEDGF/p75 acts as a molecular tether, binding simultaneously to integrase and chromatin, thereby directing integration into transcriptionally active regions.[1][2]

The critical nature of the IN-LEDGF/p75 interaction for efficient viral replication has made it a prime target for antiretroviral drug development.[2] LEDGINs (Lens Epithelium-Derived Growth Factor INhibitors) are small molecules designed to bind to the LEDGF/p75 binding pocket on the HIV-1 integrase catalytic core domain (CCD).[3][4] By occupying this pocket, LEDGINs competitively inhibit the interaction between integrase and LEDGF/p75. One such compound, this compound, serves as a key example of this class of inhibitors.

The Dual Mechanism of Action of this compound

This compound and other related allosteric integrase inhibitors (ALLINIs) exhibit a unique dual mechanism of action, disrupting both early and late stages of the HIV-1 replication cycle.[5][6]

Early Stage Inhibition: Blocking Integration

During the early phase of infection, after the viral RNA has been reverse-transcribed into DNA, the pre-integration complex (PIC) is imported into the nucleus. Here, this compound exerts its initial inhibitory effect in two ways:

-

Disruption of the IN-LEDGF/p75 Interaction: By binding to the LEDGF/p75 binding pocket on the integrase dimer, this compound physically blocks the interaction with the host protein LEDGF/p75.[3][4] This prevents the tethering of the pre-integration complex to the host chromatin, a crucial step for targeted integration.[1]

-

Allosteric Inhibition of Catalytic Activity: The binding of this compound to the dimer interface of integrase induces conformational changes that allosterically inhibit the catalytic activity of the enzyme.[3][7] This impairs both the 3'-processing and strand transfer steps of integration, further contributing to the block of viral replication at this stage.

Late Stage Inhibition: Impairing Virion Maturation

A significant and potent effect of this compound occurs during the late stages of the viral life cycle, specifically during virion assembly and maturation.[5][6]

-

Induction of Aberrant Integrase Multimerization: Within the assembling virion, this compound binding to integrase promotes an aberrant, higher-order multimerization of the enzyme.[5][6] This contrasts with the normal, ordered multimerization required for proper core formation.

-

Defective Core Condensation: The this compound-induced hyper-multimerization of integrase interferes with the correct assembly of the viral core. Electron microscopy studies of virions produced in the presence of LEDGINs reveal a high proportion of particles with eccentric, improperly formed, or completely absent cores.[5][6]

-

Production of Non-Infectious Virions: These morphologically aberrant virions are non-infectious. Upon entering a new target cell, they are unable to complete reverse transcription and subsequent steps required for a productive infection.[5][6]

This dual mechanism makes LEDGINs particularly potent, as they can inhibit replication in newly infected cells and also reduce the infectivity of progeny virions produced by infected cells.

Quantitative Data for LEDGINs

The following table summarizes key quantitative data for this compound and other representative LEDGINs to allow for easy comparison. It is important to note that specific values can vary between different experimental setups and assays.

| Compound | Target Interaction/Assay | IC50 / Kd | EC50 (Antiviral Activity) | Reference(s) |

| This compound | LEDGF/p75-IN Binding | ~4-10 µM (IC50) | Not explicitly stated | [4] |

| IN 3' Processing & Strand Transfer | ~4-10 µM (IC50) | Not explicitly stated | [4] | |

| CX05045 | LEDGF/p75-IN Interaction | 4.45 ± 2.34 µM (IC50) | 1.14 ± 0.32 µM | [7] |

| Late Effect (Virion Infectivity) | 1.46 ± 0.01 µM (EC50) | - | [7] | |

| BI-1001 | LEDGF/p75-IN Binding | ~1-2 µM (IC50) | Not explicitly stated | [4] |

| IN 3' Processing & Strand Transfer | ~1-2 µM (IC50) | Not explicitly stated | [4] | |

| LEDGF/p75 | IN Binding | ~3.32 nM (Kd) | - | [8] |

Detailed Experimental Protocols

AlphaScreen Assay for Inhibition of the IN-LEDGF/p75 Interaction

This assay quantifies the ability of a compound to disrupt the interaction between HIV-1 integrase and LEDGF/p75.

Materials:

-

Recombinant His-tagged HIV-1 Integrase (IN)

-

Recombinant Biotinylated LEDGF/p75 (or its integrase-binding domain, IBD)

-

AlphaScreen Nickel Chelate Acceptor beads

-

AlphaScreen Streptavidin Donor beads

-

Assay Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20

-

This compound or other test compounds

-

384-well white opaque microplates

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the microplate. Include positive (no inhibitor) and negative (a known inhibitor or excess unlabeled LEDGF/p75) controls.

-

Protein Incubation: Add a solution of His-tagged IN and biotinylated LEDGF/p75 in assay buffer to each well. The final concentrations of the proteins should be pre-determined to be in the low nanomolar range, typically around their Kd. Incubate for 30 minutes at room temperature to allow the proteins to interact and the inhibitor to bind.

-

Acceptor Bead Addition: Add the Nickel Chelate Acceptor beads (final concentration ~20 µg/mL) to each well. Incubate for 60 minutes at room temperature in the dark. The His-tag on the IN will bind to the nickel chelate on the beads.

-

Donor Bead Addition: Add the Streptavidin Donor beads (final concentration ~20 µg/mL) to each well. Incubate for 60 minutes at room temperature in the dark. The biotin on the LEDGF/p75 will bind to the streptavidin on the beads.

-

Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. Excitation at 680 nm will lead to an emission signal at 520-620 nm if the donor and acceptor beads are in close proximity due to the IN-LEDGF/p75 interaction.

-

Data Analysis: The decrease in the AlphaScreen signal is proportional to the inhibition of the protein-protein interaction. Calculate the IC50 value of this compound from the dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics (kon and koff) of this compound to HIV-1 integrase in real-time.

Materials:

-

Recombinant HIV-1 Integrase

-

This compound or other test compounds

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant

-

Immobilization Buffer: 10 mM sodium acetate, pH 4.5

Procedure:

-

Ligand Immobilization:

-

Activate the CM5 sensor chip surface with a mixture of EDC and NHS.

-

Inject a solution of HIV-1 integrase in immobilization buffer over the activated surface to achieve covalent coupling via amine groups.

-

Deactivate the remaining active esters with ethanolamine.

-

A reference flow cell should be prepared similarly but without the integrase immobilization to subtract non-specific binding.

-

-

Analyte Injection:

-

Prepare a dilution series of this compound in running buffer.

-

Inject the different concentrations of this compound over both the integrase-immobilized and reference flow cells at a constant flow rate. This is the association phase.

-

After the injection, flow running buffer over the sensor chip to monitor the dissociation of the compound. This is the dissociation phase.

-

-

Regeneration: Inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove any remaining bound compound and prepare the surface for the next injection.

-

Data Analysis:

-

The binding response is measured in Resonance Units (RU).

-

Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding sensorgram.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

HIV-1 Single-Round Infectivity Assay

This assay measures the antiviral activity of this compound against the early stages of HIV-1 replication.

Materials:

-

TZM-bl reporter cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase gene under the control of the HIV-1 LTR)

-

HIV-1 pseudovirus (e.g., VSV-G pseudotyped, single-round infectious)

-

This compound or other test compounds

-

Cell culture medium

-

Luciferase assay reagent

-

96-well clear-bottom white plates

Procedure:

-

Cell Seeding: Seed TZM-bl cells into a 96-well plate and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of this compound to the cells.

-

Infection: Add a pre-titered amount of HIV-1 pseudovirus to each well.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Luciferase Assay:

-

Remove the culture medium.

-

Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The reduction in luciferase activity corresponds to the inhibition of viral replication. Calculate the EC50 value of this compound from the dose-response curve.

Time-of-Addition (ToA) Assay

This assay helps to pinpoint the stage of the HIV-1 replication cycle that is inhibited by a compound.

Materials:

-

Susceptible target cells (e.g., MT-4 cells)

-

HIV-1 (wild-type or reporter virus)

-

This compound and control inhibitors with known mechanisms (e.g., an entry inhibitor, a reverse transcriptase inhibitor, an integrase strand transfer inhibitor, and a protease inhibitor)

-

Cell culture medium

-

Method for quantifying viral replication (e.g., p24 ELISA or luciferase assay)

-

96-well plates

Procedure:

-

Synchronized Infection: Infect a suspension of target cells with HIV-1 at a high multiplicity of infection for a short period (e.g., 1-2 hours) to synchronize the infection.

-

Wash and Plate: Wash the cells to remove unbound virus and plate them into a 96-well plate.

-

Time-Delayed Compound Addition: At various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 12, 24 hours), add a high concentration of this compound or control inhibitors to different wells.

-

Incubation: Incubate the plates until a single round of replication is complete (e.g., 24-30 hours).

-

Quantify Replication: Measure the level of viral replication in each well.

-

Data Analysis: Plot the percentage of inhibition as a function of the time of compound addition. The time at which the compound loses its inhibitory effect corresponds to the time at which the targeted step in the replication cycle is completed. By comparing the profile of this compound to that of the control inhibitors, its mechanism of action can be determined.

Signaling Pathways and Experimental Workflows

HIV-1 Replication Cycle and the Role of IN-LEDGF/p75

Caption: Overview of the HIV-1 replication cycle highlighting the role of Integrase and LEDGF/p75.

Mechanism of Action of this compound

References

- 1. hiv.lanl.gov [hiv.lanl.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]

- 6. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Pronged Attack of LEDGIN6 on HIV-1: An Allosteric Integrase Inhibitor Targeting Integration and Maturation

For Immediate Release

A deep dive into the multifaceted mechanism of LEDGIN6, a potent allosteric inhibitor of HIV-1 integrase, reveals a unique dual-action strategy that disrupts both the early and late stages of the viral replication cycle. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's mode of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions.

At the heart of HIV-1's ability to establish a persistent infection is the viral enzyme integrase (IN), which is responsible for inserting the viral DNA into the host cell's genome. This compound, a member of the 2-(quinolin-3-yl)acetic acid derivative class of compounds, has emerged as a powerful tool in the fight against HIV-1 by targeting this crucial enzyme. Unlike traditional active-site inhibitors, this compound employs an allosteric mechanism, binding to a site on the integrase distinct from its catalytic center. This unique approach leads to a cascade of events that not only prevents the integration of viral DNA but also sabotages the formation of new, infectious viral particles.

A Tale of Two Inhibitions: Disrupting the Early and Late Stages of HIV-1 Replication

The inhibitory action of this compound is a story of two distinct but interconnected mechanisms that strike at different points in the HIV-1 lifecycle.

Early Stage Inhibition: Blocking the Door to the Host Genome

During the initial stages of infection, after the virus enters a host cell and converts its RNA genome into DNA, the viral integrase orchestrates the insertion of this genetic material into the host's chromosomes. This process is heavily reliant on a host protein called Lens Epithelium-Derived Growth Factor (LEDGF/p75), which acts as a molecular tether, guiding the integrase-DNA complex to active regions of the host chromatin.

This compound directly interferes with this critical interaction. It binds to a pocket on the HIV-1 integrase that is normally occupied by LEDGF/p75.[1][2][3] By competitively inhibiting the binding of LEDGF/p75, this compound effectively severs the tether that guides the viral DNA to its integration site, thereby preventing the establishment of a provirus.[1][2][3]

Beyond simply blocking the LEDGF/p75 interaction, this compound's binding to the allosteric site also induces conformational changes in the integrase enzyme, indirectly hampering its catalytic activity. This allosteric inhibition further reduces the efficiency of the 3'-processing and strand transfer reactions, which are essential for the integration process.

Late Stage Inhibition: Sabotaging the Assembly of New Viruses

Perhaps the most intriguing aspect of this compound's mechanism is its ability to disrupt the late stages of the viral replication cycle, specifically the maturation of new virus particles. After the viral genome is integrated and new viral proteins are produced, they assemble at the host cell membrane to form new, immature virions. A crucial step in this maturation process is the proper oligomerization of the integrase enzyme within the newly forming viral core.

This compound's binding to integrase induces its premature and aberrant multimerization.[1][4][5] This leads to the formation of defective viral cores, resulting in non-infectious progeny virions. Electron microscopy studies have revealed that virions produced in the presence of LEDGINs often have mislocalized ribonucleoprotein complexes and malformed cores. This "late-stage" effect significantly contributes to the overall antiviral potency of this compound.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data for this compound and related compounds.

| Assay | This compound (CX0516) | Reference Compound (BI-1001) | Notes |

| IC50 for IN-LEDGF/p75 Interaction | 1.37 µM | Not explicitly stated | Measures the concentration required to inhibit 50% of the interaction between integrase and LEDGF/p75. |

| Inhibition of 3'-Processing | 4-10 µM | 1-2 µM | Measures the concentration required to inhibit the first catalytic step of integration. |

| Inhibition of DNA Strand Transfer | 4-10 µM | 1-2 µM | Measures the concentration required to inhibit the second catalytic step of integration. |

| EC50 for HIV-1 Replication (MT-4 cells) | Not explicitly stated | 4-10 µM | Measures the concentration required to inhibit 50% of viral replication in cell culture. |

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex molecular interactions and experimental procedures involved in characterizing this compound, the following diagrams have been generated using the DOT language.

Caption: Dual inhibitory mechanism of this compound on HIV-1 replication.

Caption: Experimental workflow for characterizing this compound's activity.

Detailed Methodologies for Key Experiments

A thorough understanding of the experimental protocols is crucial for the interpretation of the data and for the design of future research. Below are detailed overviews of the key experimental methodologies used to characterize the activity of this compound.

HIV-1 Integrase - LEDGF/p75 Interaction Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) is a bead-based assay used to study biomolecular interactions.

-

Principle: The assay utilizes two types of beads: donor beads and acceptor beads. One interacting partner (e.g., HIV-1 integrase) is conjugated to the donor beads, and the other partner (e.g., LEDGF/p75) is conjugated to the acceptor beads. When the two proteins interact, they bring the beads into close proximity. Upon excitation of the donor beads with a laser, they release singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal. Inhibitors of the protein-protein interaction, such as this compound, will prevent the beads from coming together, leading to a decrease in the signal.

-

Protocol Outline:

-

Recombinant HIV-1 integrase and the integrase-binding domain (IBD) of LEDGF/p75 are purified.

-

Integrase is biotinylated and LEDGF/p75-IBD is tagged with glutathione S-transferase (GST).

-

Streptavidin-coated donor beads are incubated with the biotinylated integrase.

-

Anti-GST antibody-coated acceptor beads are incubated with the GST-tagged LEDGF/p75-IBD.

-

The two bead-protein complexes are mixed in the wells of a microplate in the presence of varying concentrations of this compound or a control compound.

-

After an incubation period, the plate is read in an AlphaScreen-compatible reader, and the luminescent signal is measured.

-

The IC50 value, the concentration of inhibitor that reduces the signal by 50%, is calculated.

-

HIV-1 Integrase 3'-Processing and Strand Transfer Assays

These are biochemical assays that measure the two key catalytic activities of HIV-1 integrase.

-

Principle: These assays typically use a short, labeled DNA oligonucleotide that mimics the end of the viral DNA.

-

3'-Processing: The integrase enzyme cleaves off a dinucleotide from the 3' end of the DNA substrate. The reaction products are then separated by electrophoresis and visualized, allowing for the quantification of the processed DNA.

-

Strand Transfer: A pre-processed DNA substrate is used, and the integrase enzyme catalyzes its insertion into a target DNA molecule. The resulting larger DNA product is then detected and quantified.

-

-

Protocol Outline:

-

A DNA oligonucleotide substrate, labeled with a radioactive or fluorescent tag, is synthesized.

-

Recombinant HIV-1 integrase is incubated with the DNA substrate in a reaction buffer containing a divalent metal cation (e.g., Mg2+ or Mn2+).

-

The reaction is initiated in the presence of varying concentrations of this compound.

-

After a specific incubation time at 37°C, the reaction is stopped.

-

The DNA products are separated by denaturing polyacrylamide gel electrophoresis.

-

The gel is imaged, and the amount of processed or strand transfer product is quantified to determine the inhibitory effect of this compound.

-

Single-Round HIV-1 Infectivity Assay

This cell-based assay measures the ability of HIV-1 to complete a single round of infection in the presence of an inhibitor.

-

Principle: Replication-defective HIV-1 particles are produced that can infect target cells but cannot produce new infectious progeny. These viral particles often carry a reporter gene, such as luciferase or green fluorescent protein (GFP), which is expressed upon successful integration into the host cell genome. The amount of reporter gene expression is proportional to the level of infection.

-

Protocol Outline:

-

Producer cells (e.g., HEK293T) are co-transfected with a plasmid encoding the HIV-1 genome with a defective envelope gene and a reporter gene, and a second plasmid encoding a viral envelope protein (e.g., VSV-G) that allows for broad cell tropism.

-

The resulting pseudotyped viral particles are harvested from the cell culture supernatant.

-

Target cells (e.g., MT-4 or TZM-bl) are infected with the viral particles in the presence of serial dilutions of this compound.

-

After a period of incubation (typically 48-72 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured, or the percentage of GFP-positive cells is determined by flow cytometry.

-

Alternatively, the amount of viral p24 antigen in the cell culture supernatant can be quantified using an ELISA as a measure of viral production.

-

The EC50 value, the concentration of the inhibitor that reduces infectivity by 50%, is calculated.

-

Transmission Electron Microscopy (TEM) of HIV-1 Virions

TEM is used to visualize the morphology of HIV-1 particles and assess the impact of inhibitors on virion maturation.

-

Principle: A beam of electrons is transmitted through an ultrathin section of a sample, creating an image based on the differential scattering of electrons by the sample's components.

-

Protocol Outline:

-

HIV-1 producer cells are cultured in the presence of this compound or a control compound.

-

The culture supernatant containing the virions is harvested and the virions are concentrated by ultracentrifugation.

-

The virion pellet is fixed, dehydrated, and embedded in resin.

-

Ultrathin sections of the embedded virions are cut and placed on a TEM grid.

-

The sections are stained with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.

-

The grids are then examined using a transmission electron microscope to visualize the morphology of the viral particles, paying close attention to the structure and localization of the viral core.

-

Conclusion

This compound represents a significant advancement in the development of HIV-1 inhibitors. Its unique allosteric mechanism of action, which targets both the early and late stages of the viral replication cycle, offers a powerful and multifaceted approach to combating the virus. The detailed understanding of its molecular interactions and the robust experimental methodologies used to characterize its activity provide a solid foundation for the future development of this promising class of antiretroviral drugs. The ability of LEDGINs to synergize with existing active-site integrase inhibitors further highlights their potential as part of a combination therapy regimen to overcome drug resistance and improve treatment outcomes for individuals living with HIV-1.

References

- 1. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]

- 3. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Negative Staining Transmission Electron Microscopy of HIV Viral Particles Permeabilized with PFO and Capsid Stabilized with IP6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening for antiviral inhibitors of the HIV integrase-LEDGF/p75 interaction using the AlphaScreen luminescent proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis of LEDGIN6 Interaction with HIV Integrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance in HIV necessitates the development of novel therapeutic agents that target different stages of the viral life cycle. One of the most promising new classes of antiretroviral drugs is the lens epithelium-derived growth factor (LEDGF)/p75-integrase interaction inhibitors, known as LEDGINs. These allosteric inhibitors disrupt a critical interaction between the HIV-1 integrase (IN) and its cellular cofactor LEDGF/p75, which is essential for the efficient integration of the viral DNA into the host genome. This technical guide provides an in-depth analysis of the structural basis of the interaction between a key representative of this class, LEDGIN6 (also known as CX0516), and HIV-1 integrase.

LEDGINs represent a paradigm shift in anti-HIV drug development by targeting a protein-protein interaction crucial for viral replication rather than the enzymatic active site of integrase.[1][2] This allosteric mechanism of action confers a distinct advantage, as these inhibitors are often effective against HIV strains that have developed resistance to traditional active-site inhibitors.[2] this compound was rationally designed to mimic the key binding interactions of the LEDGF/p75 integrase binding domain (IBD) with the integrase catalytic core domain (CCD).[3][4] Understanding the precise molecular interactions between this compound and integrase is paramount for the structure-based design of more potent and effective second-generation inhibitors.

Molecular Interaction and Binding Site

This compound binds to a highly conserved pocket at the dimer interface of the HIV-1 integrase catalytic core domain (CCD).[3][4] This pocket is the same site where the host protein LEDGF/p75 binds, making LEDGINs direct competitive inhibitors of this interaction.[3][4] The binding of this compound induces and stabilizes a specific conformation of the integrase dimer, which allosterically inhibits its catalytic functions and promotes aberrant multimerization of the enzyme.[4]

The interaction is characterized by a network of hydrogen bonds and hydrophobic interactions. Key residues in the integrase CCD that are crucial for binding this compound include those within the α4 and α5 helices of one monomer and the α1 and α3 helices of the other monomer in the dimer.[4]

Quantitative Analysis of this compound-Integrase Interaction

The inhibitory potency and binding characteristics of this compound have been quantified using various biophysical and biochemical assays. The following table summarizes the key quantitative data available for this compound and related compounds.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound (CX0516) | HTRF (IN-LEDGF/p75 Interaction) | IC50 | 1.37 µM | [3][4] |

| This compound (CX0516) | 3'-Processing Assay | IC50 | >250 µM | [3][4] |

| This compound (CX0516) | Strand Transfer Assay | IC50 | 19.5 µM | [3][4] |

| BI-1001 (structurally similar to this compound) | HTRF (IN-LEDGF/p75 Interaction) | IC50 | 0.9 µM | [4] |

| BI-1001 | 3'-Processing Assay | IC50 | 4.1 µM | [4] |

| BI-1001 | Strand Transfer Assay | IC50 | 3.9 µM | [4] |

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research in this field. Below are the key experimental protocols used to characterize the this compound-integrase interaction.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IN-LEDGF/p75 Interaction

This assay is used to quantify the inhibition of the interaction between HIV-1 integrase and LEDGF/p75 by compounds like this compound.

Principle: The assay utilizes fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665). One interacting partner (e.g., His-tagged integrase) is labeled with an antibody conjugated to the donor, and the other partner (e.g., FLAG-tagged LEDGF/p75) is labeled with an antibody conjugated to the acceptor. When the two proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the interaction will disrupt this proximity and reduce the FRET signal.

Detailed Protocol (adapted from Kessl et al., 2012): [4]

-

Reagents:

-

Purified His-tagged HIV-1 integrase.

-

Purified FLAG-tagged LEDGF/p75 IBD.

-

Anti-His6-Europium Cryptate conjugate.

-

Anti-FLAG-XL665 conjugate.

-

Assay Buffer: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% BSA, 0.1% Tween 20.

-

This compound (or other test compounds) serially diluted in DMSO.

-

-

Procedure:

-

In a 384-well plate, add 2 µL of serially diluted this compound.

-

Add 4 µL of a pre-mixed solution of His-integrase and FLAG-LEDGF/p75 in assay buffer.

-

Add 4 µL of a pre-mixed solution of anti-His6-Europium Cryptate and anti-FLAG-XL665 antibodies in assay buffer.

-

Incubate the plate at room temperature for 2-4 hours in the dark.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between an inhibitor and its target protein.

Principle: One molecule (ligand) is immobilized on a sensor chip surface. A solution containing the other molecule (analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).

General Protocol:

-

Immobilization:

-

Covalently immobilize purified HIV-1 integrase onto a CM5 sensor chip using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Inject serial dilutions of this compound in a suitable running buffer (e.g., HBS-EP+) over the sensor surface.

-

Monitor the association and dissociation phases in real-time.

-

-

Data Analysis:

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (e.g., integrase) in a sample cell. The heat released or absorbed during the binding event is measured.

General Protocol:

-

Sample Preparation:

-

Dialyze purified integrase and dissolve this compound in the same buffer to minimize heat of dilution effects.

-

-

Titration:

-

Fill the ITC sample cell with the integrase solution.

-

Load the injection syringe with the this compound solution.

-

Perform a series of small injections of this compound into the integrase solution.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound, an allosteric inhibitor of HIV-1 integrase.

Experimental Workflow for HTRF Assay

Caption: Workflow for the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Conclusion

This compound serves as a prototypic allosteric inhibitor of HIV-1 integrase, offering a novel and effective mechanism to combat HIV replication. Its ability to competitively inhibit the essential integrase-LEDGF/p75 interaction and induce aberrant integrase multimerization highlights a promising avenue for antiretroviral therapy. The detailed structural and quantitative understanding of the this compound-integrase interaction, facilitated by a suite of biophysical techniques, provides a robust foundation for the rational design of next-generation allosteric inhibitors with improved potency, pharmacokinetic properties, and resistance profiles. This technical guide consolidates the key data and methodologies, serving as a valuable resource for researchers dedicated to the development of new and effective treatments for HIV/AIDS.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. Screening for antiviral inhibitors of the HIV integrase-LEDGF/p75 interaction using the AlphaScreen luminescent proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multimode, Cooperative Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Quinoline-Based Allosteric Integrase Inhibitors (ALLINIs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, structure-activity relationships (SAR), and key experimental protocols related to quinoline-based allosteric integrase inhibitors (ALLINIs), a promising class of antiretroviral agents targeting HIV-1 integrase.

Introduction: A Novel Approach to HIV-1 Inhibition

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, a pivotal step in the viral replication cycle. While integrase strand transfer inhibitors (INSTIs) have been successful in clinical practice, the emergence of drug resistance necessitates the exploration of novel therapeutic strategies. Allosteric integrase inhibitors (ALLINIs) represent a distinct class of antivirals that do not target the catalytic active site of IN. Instead, they bind to a different site on the enzyme, inducing a conformational change that leads to aberrant and excessive multimerization of IN. This hyper-multimerization disrupts the normal function of integrase, affecting both the early and late stages of the HIV-1 replication cycle.[1]

The discovery of quinoline-based ALLINIs stemmed from research efforts in both academic and pharmaceutical settings. Initial compounds were identified through virtual screening and high-throughput screening campaigns aimed at disrupting the interaction between HIV-1 integrase and its cellular cofactor, lens epithelium-derived growth factor (LEDGF/p75).[1] These early hits were then optimized through medicinal chemistry efforts to yield potent quinoline-based ALLINIs with improved pharmacological properties.[1]

Mechanism of Action: Inducing Aberrant Integrase Multimerization

Quinoline-based ALLINIs exert their antiviral effect through a unique allosteric mechanism. They bind to the catalytic core domain (CCD) of HIV-1 integrase at the dimer interface, the same site where the cellular cofactor LEDGF/p75 binds.[1][2] This binding event induces a conformational change in the integrase enzyme, which in turn promotes its rapid and uncontrolled multimerization.[1]

This aberrant hyper-multimerization of integrase has a dual impact on the HIV-1 replication cycle:

-

Early Stage Inhibition: By binding to the LEDGF/p75 pocket, ALLINIs can interfere with the normal interaction between integrase and LEDGF/p75, which is crucial for the proper integration of viral DNA into the host chromosome.

-

Late Stage Inhibition: The primary mechanism of action for many potent quinoline-based ALLINIs is the disruption of the late stages of viral replication. The hyper-multimerization of integrase interferes with the proper formation of the viral core and the packaging of the viral ribonucleoprotein complex during virion maturation. This results in the production of non-infectious viral particles with defective morphology.[3]

The potency of quinoline-based ALLINIs in inducing integrase multimerization is strongly correlated with their antiviral activity, particularly their late-stage inhibitory effects.[1]

Quantitative Data Summary

The following tables summarize the in vitro activities of representative quinoline-based ALLINIs from various studies. This data highlights the structure-activity relationships and the different potencies of these compounds in inhibiting HIV-1 integrase functions and viral replication.

Table 1: In Vitro Integrase Multimerization EC50 of 6-Substituted-4-(4-chlorophenyl) Quinolines

| Compound | Substitution (R) | EC50 (µM) |

| 1a | H | 0.22 ± 0.02 |

| 1b | F | 0.13 ± 0.01 |

| 1c | Cl | 0.12 ± 0.01 |

| 1d | Br | 0.11 ± 0.01 |

| 1e | I | 0.11 ± 0.01 |

| 1f | CH3 | 0.20 ± 0.02 |

| 1g | OCH3 | 0.28 ± 0.03 |

Data extracted from Jentsch N. et al. (2018) as cited in a broader study.

Table 2: In Vitro Integrase Multimerization EC50 of 8-Substituted-4-(4-chlorophenyl) Quinolines

| Compound | Substitution (R) | EC50 (µM) |

| 2a | H | 0.22 ± 0.02 |

| 2b | F | 0.25 ± 0.02 |

| 2c | Cl | 0.20 ± 0.02 |

| 2d | Br | 0.18 ± 0.01 |

| 2e | I | 0.19 ± 0.02 |

| 2f | CH3 | 0.35 ± 0.04 |

| 2g | OCH3 | 0.45 ± 0.05 |

Data extracted from Jentsch N. et al. (2018) as cited in a broader study.

Table 3: In Vitro Integrase Multimerization EC50 of 6-Substituted-4-(1,2-benzendioxanyl) Quinolines

| Compound | Substitution (R) | EC50 (µM) |

| 3a | H | 0.08 ± 0.01 |

| 3b | F | 0.07 ± 0.01 |

| 3c | Cl | 0.06 ± 0.01 |

| 3d | Br | 0.05 ± 0.01 |

| 3e | I | 0.06 ± 0.01 |

| 3f | CH3 | 0.10 ± 0.01 |

| 3g | OCH3 | 0.12 ± 0.01 |

Data extracted from Jentsch N. et al. (2018) as cited in a broader study.

Table 4: In Vitro Integrase Multimerization EC50 of 8-Substituted-4-(1,2-benzendioxanyl) Quinolines

| Compound | Substitution (R) | EC50 (µM) |

| 4a | H | 0.08 ± 0.01 |

| 4b | F | 0.09 ± 0.01 |

| 4c | Cl | 0.07 ± 0.01 |

| 4d | Br | 0.06 ± 0.01 |

| 4e | I | 0.07 ± 0.01 |

| 4f | CH3 | 0.11 ± 0.01 |

| 4g | OCH3 | 0.15 ± 0.02 |

Data extracted from Jentsch N. et al. (2018) as cited in a broader study.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of quinoline-based ALLINIs.

AlphaScreen Assay for IN-LEDGF/p75 Interaction

This assay is used to identify and characterize inhibitors of the protein-protein interaction between HIV-1 integrase and LEDGF/p75.

Materials:

-

Recombinant HIV-1 Integrase (IN) with a purification tag (e.g., His-tag).

-

Recombinant LEDGF/p75 Integrase Binding Domain (IBD) with a different purification tag (e.g., GST-tag).

-

AlphaScreen™ Glutathione Donor Beads.

-

AlphaScreen™ Nickel Chelate Acceptor Beads.

-

Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Test compounds (quinoline-based ALLINIs) dissolved in DMSO.

-

384-well white opaque microplates.

-

EnVision® or other compatible microplate reader.

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 5 µL of assay buffer.

-

Add 0.5 µL of the test compound dilution to the appropriate wells.

-

Add 5 µL of a solution containing recombinant HIV-1 IN (final concentration, e.g., 30 nM) to all wells.

-

Add 5 µL of a solution containing recombinant LEDGF/p75 IBD (final concentration, e.g., 30 nM) to all wells.

-

Incubate the plate at room temperature for 30 minutes.

-

Add 5 µL of a suspension of AlphaScreen™ Glutathione Donor Beads (final concentration, e.g., 10 µg/mL) to all wells.

-

Add 5 µL of a suspension of AlphaScreen™ Nickel Chelate Acceptor Beads (final concentration, e.g., 10 µg/mL) to all wells.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on an EnVision® reader using the AlphaScreen protocol.

-

The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

FRET-based Integrase Multimerization Assay

This assay measures the ability of compounds to induce the multimerization of HIV-1 integrase.

Materials:

-

Two preparations of recombinant HIV-1 Integrase, each fused to a different fluorescent protein of a FRET pair (e.g., eCFP and eYFP).

-

Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

Test compounds (quinoline-based ALLINIs) dissolved in DMSO.

-

96-well or 384-well black microplates.

-

Fluorescence plate reader capable of measuring FRET.

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the desired volume of assay buffer.

-

Add a small volume of the test compound dilution to the appropriate wells.

-

Add a mixture of the two fluorescently-tagged integrase proteins to each well to a final concentration (e.g., 100 nM each).

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence emission of both the donor (e.g., eCFP) and the acceptor (e.g., eYFP) upon excitation of the donor.

-

The FRET signal is calculated as the ratio of acceptor emission to donor emission.

-

The EC50 values, representing the concentration of compound that induces 50% of the maximal FRET signal, are determined by plotting the FRET signal against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Activity Assay in MT-4 Cells

This assay determines the efficacy of the compounds in inhibiting HIV-1 replication in a human T-cell line.

Materials:

-

MT-4 cells.

-

Complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics).

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB).

-

Test compounds (quinoline-based ALLINIs) dissolved in DMSO.

-

96-well microplates.

-

Cell viability reagent (e.g., MTS or MTT).

-

Microplate reader.

Procedure:

-

Seed MT-4 cells into a 96-well microplate at a density of, for example, 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Add 100 µL of the compound dilutions to the wells containing the cells.

-

Infect the cells with a predetermined amount of HIV-1 (e.g., 100 TCID50).

-

Include uninfected and untreated cell controls, as well as infected and untreated virus controls.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.

-

After the incubation period, assess cell viability by adding a cell viability reagent (e.g., MTS) to each well and incubating for a further 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

The IC50 (50% inhibitory concentration) is calculated as the concentration of the compound that protects 50% of the cells from the cytopathic effect of the virus.

-

The CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells to assess the compound's toxicity.

-

The selectivity index (SI) is calculated as the ratio of CC50 to IC50.

Visualizations

Signaling Pathway of Quinoline-Based ALLINIs

Caption: Mechanism of action of quinoline-based ALLINIs.

Experimental Workflow for ALLINI Discovery and Development

Caption: General workflow for the discovery and development of ALLINIs.

References

- 1. Multimode, Cooperative Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

LEDGIN6 and its effect on LEDGF/p75-IN interaction

An In-Depth Technical Guide on LEDGIN6 and its Allosteric Inhibition of the LEDGF/p75-IN Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge, necessitating the exploration of novel therapeutic targets. A critical interaction for the viral replication cycle is the binding of the HIV-1 integrase (IN) enzyme to the human lens epithelium-derived growth factor (LEDGF/p75), a cellular cofactor that tethers the viral pre-integration complex to the host chromatin.[1][2] This protein-protein interaction (PPI) is essential for efficient and targeted integration of the viral genome into transcriptionally active regions of host DNA.[1] Small-molecule inhibitors designed to block this interaction represent a promising class of antiretroviral drugs.

LEDGINs are a novel class of allosteric inhibitors that bind to the LEDGF/p75 binding pocket on HIV-1 integrase.[3] This guide focuses on this compound and its congeners, detailing their mechanism of action, providing quantitative data on their inhibitory effects, and outlining the key experimental protocols used for their characterization.

Mechanism of Action of this compound

LEDGINs function as allosteric inhibitors, binding to a site on the integrase enzyme that is distinct from its catalytic active site.[3][4][5][6] This binding site is the pocket on the integrase catalytic core domain (CCD) dimer where the Integrase Binding Domain (IBD) of LEDGF/p75 normally docks.[7][8]

The binding of this compound induces a conformational change in the integrase enzyme, leading to a multi-modal inhibition of HIV-1 replication:

-

Inhibition of the LEDGF/p75-IN Interaction : By occupying the IBD-binding pocket, LEDGINs directly and competitively block the interaction between integrase and its cellular cofactor, LEDGF/p75.[3][7] This abrogates the tethering of the pre-integration complex to the chromatin, which is a crucial step for efficient viral integration.[1][2]

-

Allosteric Inhibition of Catalytic Activity : Although LEDGINs bind far from the enzyme's active site, they allosterically inhibit the catalytic functions of integrase.[3] This includes both the 3’ processing of the viral DNA ends and the subsequent strand transfer reaction that inserts the viral DNA into the host genome.[3]

-

Modulation of Integrase Multimerization : LEDGINs have been shown to augment the multimerization of integrase.[9] This effect is observed during the late stages of the viral lifecycle, occurring within the newly produced virions. This abnormal multimerization impairs the proper formation of viral cores, resulting in progeny virions that are defective and have severely hampered infectivity.[9]

-

Retargeting of Viral Integration : In the presence of LEDGINs, the integration site preference of HIV-1 is altered.[1][10][11] By blocking the interaction with LEDGF/p75, which directs integration into active genes, LEDGINs cause a retargeting of integration to regions that are less transcriptionally active and more resistant to reactivation, potentially impacting the latent viral reservoir.[10][11][12]

This dual mechanism, affecting both early-stage integration and late-stage virion maturation, makes LEDGINs a unique class of antivirals.[9]

Quantitative Data

The following tables summarize the quantitative measures of the inhibitory and antiviral activity of LEDGINs, with CX14442 serving as a representative potent compound from this class.

Table 1: In Vitro Inhibitory Activity of LEDGINs

| Compound | Target Assay | IC₅₀ (nM) | Notes |

|---|---|---|---|

| CX14442 | HIV IN Strand Transfer | 573 | Inhibition was incomplete (62% maximal inhibition) compared to active site inhibitors.[3] |

| CX14442 | HIV IN 3' Processing | Similar to Strand Transfer | LEDGINs inhibit both catalytic steps to a similar extent, unlike INSTIs.[3] |

Table 2: Antiviral Activity of LEDGINs

| Compound | Cell Line | EC₅₀ (µM) | Notes |

|---|

| Representative LEDGINs | Various | Low micromolar to nanomolar | Potent analogues show nanomolar activity, enabling full virological evaluation.[3] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

AlphaScreen Assay for LEDGF/p75-IN Interaction

This luminescent proximity assay is used to screen for and quantify the inhibition of the protein-protein interaction between LEDGF/p75 and HIV-1 integrase.[13][14][15]

Principle: The assay utilizes two types of microbeads: Donor beads and Acceptor beads. One interacting protein (e.g., HIV-1 IN) is conjugated to the Donor beads, and the other (e.g., LEDGF/p75 IBD) is conjugated to the Acceptor beads. When the proteins interact, they bring the beads into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor like this compound prevents this interaction, leading to a decrease in the signal.

Methodology:

-

Reagents and Buffers :

-

Assay Buffer: 25 mM Tris (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1% (v/v) Tween 20, and 0.1% (w/v) Bovine Serum Albumin (BSA).[3]

-

Proteins: Glutathione S-transferase (GST)-tagged HIV-1 integrase and Histidine (His₆)-tagged HIV-1 integrase (for dimerization assays) or His₆-tagged LEDGF/p75 IBD.[3]

-

Beads: Glutathione-coated Donor beads and Ni-NTA (Nickel-Nitriloacetic acid)-coated Acceptor beads.

-

-

Procedure (384-well plate format) :

-

Prepare 5x working solutions of the test compound (e.g., this compound), buffer (for negative control), or control inhibitor in the assay buffer.

-

Pipette 5 µL of the compound/control solution into the wells of an OptiPlate-384 microplate.[3]

-

Add 5 µL of the GST-tagged integrase working solution.

-

Add 5 µL of the His₆-tagged LEDGF/p75 IBD working solution.

-

Incubate the plate to allow for protein interaction and inhibitor binding.

-

Add the Donor and Acceptor beads and incubate in the dark according to the manufacturer's protocol.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Data Analysis: Calculate the percentage inhibition and fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC₅₀ value.[3]

-

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a label-free optical technique used to measure real-time biomolecular interactions and determine binding kinetics (kₐ, kₔ) and affinity (Kₐ).[16][17][18][19]

Principle: One molecule (the ligand, e.g., HIV-1 IN) is immobilized on a sensor chip. A solution containing the binding partner (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in mass on the sensor surface, which alters the refractive index. This change is detected in real-time and plotted as a sensorgram (Response Units vs. Time).

Methodology:

-

Reagents and Buffers :

-

Running Buffer: A suitable buffer such as HBS-EP (10 mM HEPES pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% P20).[20] Buffers should be filtered and degassed.[18][19]

-

Ligand: Purified HIV-1 integrase catalytic core domain.

-

Analyte: this compound dissolved in running buffer, typically with a small amount of DMSO. A dilution series is prepared.

-

-

Procedure :

-

Ligand Immobilization : The HIV-1 IN protein is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[17] A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

-

Analyte Injection (Association) : The running buffer is flowed continuously over the sensor surface to establish a stable baseline. The this compound dilution series is then injected sequentially at a constant flow rate for a defined period, allowing it to associate with the immobilized integrase.

-

Dissociation : After the injection, the running buffer is flowed over the surface again, and the dissociation of the this compound-IN complex is monitored.

-

Regeneration : If necessary, a regeneration solution (e.g., a pulse of low pH glycine or high salt) is injected to strip the bound analyte from the ligand, preparing the surface for the next injection.[18]

-

Data Analysis : The resulting sensorgrams are corrected for non-specific binding (by subtracting the reference channel signal) and buffer effects. The association (kₐ) and dissociation (kₔ) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (Kₐ) is then calculated as kₔ/kₐ.

-

Antiviral Activity Assay

This cell-based assay determines the concentration of a compound required to inhibit viral replication by 50% (EC₅₀).

Principle: Permissive host cells are infected with HIV-1 in the presence of varying concentrations of the inhibitor. After a period of incubation, the extent of viral replication is measured.

Methodology:

-

Reagents and Cells :

-

Cells: A suitable human T-cell line (e.g., SupT1) or other permissive cells.

-

Virus: A laboratory-adapted strain of HIV-1.

-

Compound: this compound dissolved in DMSO and diluted to various concentrations in cell culture medium.

-

-

Procedure :

-

Seed the host cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Incubate the plate for a period that allows multiple rounds of replication (e.g., 3-5 days).

-

After incubation, collect the cell supernatant.

-

Quantify viral replication by measuring a viral marker, such as the p24 capsid protein, using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis : Plot the percentage of p24 inhibition against the drug concentration and use non-linear regression analysis to calculate the EC₅₀ value.[21] A parallel cytotoxicity assay (e.g., MTT or MTS) should be performed to determine the 50% cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

-

Visualizations

Diagram 1: Mechanism of Action

Caption: Mechanism of this compound action on the LEDGF/p75-IN interaction.

Diagram 2: AlphaScreen Experimental Workflow

Caption: Workflow for the AlphaScreen protein-protein interaction assay.

Diagram 3: Surface Plasmon Resonance (SPR) Workflow

References

- 1. Will LEDGIN molecules be able to play a role in a cure for HIV infection? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LEDGF/p75 functions downstream from preintegration complex formation to effect gene-specific HIV-1 integration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule Inhibitors of the LEDGF/p75 Binding Site of Integrase Block HIV Replication and Modulate Integrase Multimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. Allosteric regulation - Wikipedia [en.wikipedia.org]

- 6. genscript.com [genscript.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Modeling Study on the Allosteric Inhibition Mechanism of HIV-1 Integrase by LEDGF/p75 Binding Site Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LEDGIN-mediated Inhibition of Integrase-LEDGF/p75 Interaction Reduces Reactivation of Residual Latent HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LEDGIN-mediated Inhibition of Integrase–LEDGF/p75 Interaction Reduces Reactivation of Residual Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New latency-promoting agents for a block-and-lock functional cure strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening for antiviral inhibitors of the HIV integrase-LEDGF/p75 interaction using the AlphaScreen luminescent proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. path.ox.ac.uk [path.ox.ac.uk]

- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 18. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]

- 19. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. molecular-interactions.si [molecular-interactions.si]

- 21. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Edged Sword: A Technical Guide to the Early and Late-Stage Effects of LEDGIN6 on the HIV Lifecycle

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of LEDGIN6, a representative of the Lens Epithelium-Derived Growth Factor (LEDGF)/p75-integrase interaction inhibitors (LEDGINs). This document is intended for researchers, scientists, and drug development professionals actively engaged in HIV research. LEDGINs represent a novel class of allosteric HIV integrase (IN) inhibitors with a unique dual-action mechanism that disrupts both the early and late stages of the viral replication cycle.[1][2][3] This guide will detail these effects, present quantitative data, outline experimental protocols, and provide visual representations of the underlying molecular pathways and experimental workflows.

Executive Summary

LEDGINs, including the specific compound this compound, operate by binding to the LEDGF/p75 binding pocket on the HIV integrase enzyme.[1][2] This allosteric inhibition results in two distinct antiviral effects:

-

Early-Stage Inhibition: LEDGINs competitively inhibit the binding of the cellular cofactor LEDGF/p75 to integrase, which is crucial for the integration of the viral DNA into the host chromosome.[2][3] This action also allosterically impairs the catalytic activity of integrase, further blocking the integration step.[2][3]

-

Late-Stage Inhibition: During virion assembly, LEDGINs induce aberrant hyper-multimerization of integrase.[3][4] This leads to defective core formation and the production of non-infectious viral particles.[3]

This multimodal inhibition makes LEDGINs a promising class of antiretroviral compounds.[2] They demonstrate synergy with existing integrase strand transfer inhibitors (INSTIs) like raltegravir and have a distinct resistance profile.[2]

Early-Stage Effects: A Blockade on Integration

The primary early-stage effect of this compound is the disruption of HIV-1 integration. This is achieved through a two-pronged allosteric mechanism:

-

Inhibition of the LEDGF/p75-Integrase Interaction: LEDGF/p75 is a host protein that tethers the HIV pre-integration complex (PIC) to the host chromatin, guiding the integration of viral DNA into transcriptionally active regions of the genome.[5] LEDGINs bind to the same pocket on the integrase catalytic core domain that LEDGF/p75 utilizes, thereby physically blocking this vital interaction.[2][6] This inhibition leads to a less favorable integration pattern, shifting integration away from transcription units and resulting in a more quiescent proviral state that is less prone to reactivation.[5]

-

Allosteric Inhibition of Integrase Catalytic Activity: Beyond disrupting the cofactor interaction, the binding of LEDGINs to the integrase dimer interface indirectly interferes with the enzyme's catalytic functions—specifically 3'-processing and strand transfer.[2][7] This allosteric modulation of the enzyme's conformation reduces its efficiency in catalyzing the integration of viral DNA.

Quantitative Data on Early-Stage Inhibition

The following table summarizes the inhibitory concentrations of LEDGINs in various assays targeting early-stage events.

| Compound | Assay Type | Cell Line | IC50 / EC50 | Reference |

| This compound | 3'-Processing Inhibition | In vitro | ~6 µM | [7] |

| This compound | Strand Transfer Inhibition | In vitro | ~4 µM | [7] |

| Representative LEDGINs | Antiviral Activity (Multi-cycle) | MT-4 cells | Nanomolar range | [2] |

| CX014442 (LEDGIN) | HIV Infection Inhibition | SupT1 cells | Dose-dependent decrease in infected cells | [5] |

Late-Stage Effects: Sabotaging Virion Maturation

A defining characteristic of LEDGINs is their ability to exert a potent antiviral effect during the late stages of the HIV lifecycle.[3] This late-stage effect is not due to the inhibition of viral production or proteolytic processing of Gag and Gag-Pol polyproteins.[3] Instead, it stems from the induction of aberrant integrase multimerization within the assembling virion.[3][8]

The binding of LEDGINs to integrase promotes an unnatural, higher-order oligomerization of the enzyme.[3][4] This hyper-multimerization of integrase is detrimental to the proper formation of the viral core during maturation.[3] Electron microscopy studies have revealed that virions produced in the presence of LEDGINs exhibit severe morphological defects, with approximately 70% of particles either lacking a core or containing aberrant, empty cores with mislocalized ribonucleoprotein complexes.[3] These malformed virions are replication-deficient and unable to effectively carry out reverse transcription and nuclear import in newly targeted cells.[3]

Quantitative Data on Late-Stage Effects

The table below presents data quantifying the impact of LEDGINs on late-stage viral replication.

| Compound | Assay Type | Measurement | Effect | Reference |

| CX05045 (LEDGIN) | Infectivity Assay | TCID50 | Reduction in infectivity of progeny virions | [8][9] |

| Representative LEDGINs | Electron Microscopy | Virion Morphology | ~70% of particles with aberrant or no core | [3] |

| CX05045 (LEDGIN) | Time-of-Addition Assay | t1/2 for late effect | 24.5 h | [10] |

| Representative LEDGINs | Pol Dimerization Assay | Pol Multimerization | Enhanced at nanomolar concentrations | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Integrase 3'-Processing and Strand Transfer Assays

These in vitro assays assess the direct inhibitory effect of this compound on the catalytic activity of recombinant HIV-1 integrase.

-

Principle: A fluorescently or radioactively labeled oligonucleotide substrate mimicking the viral DNA end is incubated with purified HIV-1 integrase in the presence of a divalent metal cofactor (Mn2+ or Mg2+). For 3'-processing, the cleavage of two nucleotides from the 3' end is measured. For strand transfer, the joining of the processed 3' end to a target DNA molecule is quantified.

-

Protocol Outline:

-

Purify recombinant HIV-1 integrase.

-

Synthesize and label oligonucleotide substrates.

-

Set up reaction mixtures containing integrase, labeled substrate, reaction buffer with the appropriate divalent cation, and varying concentrations of this compound.

-

Incubate reactions at 37°C.

-

Stop reactions and analyze the products by denaturing polyacrylamide gel electrophoresis and autoradiography or fluorescence imaging.[11]

-

Quantify the inhibition at each compound concentration to determine the IC50 value.[7]

-

Time-of-Addition (TOA) Assay

This cell-based assay helps to distinguish between early- and late-stage inhibitors of the HIV replication cycle.

-

Principle: A synchronized single-cycle HIV infection is established in a susceptible cell line. The inhibitor is added at different time points post-infection. The time at which the addition of the drug no longer affects the measured endpoint (e.g., reporter gene expression, p24 production) indicates the stage of the lifecycle that is inhibited.

-

Protocol Outline:

-

Seed target cells (e.g., MT-4) in a multi-well plate.

-

Infect the cells with a known amount of HIV-1.

-

At various time points post-infection, add a saturating concentration of this compound to different wells.

-

Include controls for early-stage (e.g., reverse transcriptase inhibitor) and late-stage (e.g., protease inhibitor) inhibition.

-

After a single round of replication (e.g., 31 hours for early effects, or after progeny virus release for late effects), quantify viral replication by measuring p24 antigen in the supernatant or a reporter gene activity.[10]

-

Plot the percentage of inhibition against the time of addition to determine the half-maximal inhibitory time (t1/2).[10]

-

Virion Maturation and Infectivity Assay

This assay evaluates the effect of this compound on the infectivity of progeny virions produced from treated cells.

-

Principle: HIV-producing cells are cultured in the presence of the inhibitor. The resulting progeny virions are harvested and used to infect new target cells. The infectivity of these virions is then quantified.

-

Protocol Outline:

-

Transfect producer cells (e.g., HEK293T) with an HIV-1 proviral DNA clone or use a chronically infected cell line.[12]

-

Culture the cells in the presence of varying concentrations of this compound.

-

Harvest the supernatant containing progeny virions and normalize for p24 antigen concentration.

-

Use the normalized virus stocks to infect target cells (e.g., TZM-bl or MT-4).[13]

-

Measure the infectivity in the target cells by quantifying reporter gene expression (e.g., luciferase or β-galactosidase) or by determining the 50% tissue culture infectious dose (TCID50).[8][13]

-

Transmission Electron Microscopy (TEM) of HIV-1 Virions

TEM is used to visualize the ultrastructural morphology of HIV-1 particles and to assess the effects of this compound on virion core formation.

-

Principle: Virions produced in the presence or absence of the inhibitor are purified, fixed, and sectioned for high-resolution imaging with an electron microscope.

-

Protocol Outline:

-

Produce and harvest virions as described in the virion maturation assay.

-

Concentrate and purify the virions by ultracentrifugation through a sucrose cushion.[12]

-

Fix the virions with glutaraldehyde and paraformaldehyde.

-

Post-fix with osmium tetroxide, dehydrate through an ethanol series, and embed in resin.

-

Cut ultrathin sections and stain with uranyl acetate and lead citrate.

-

Image the sections using a transmission electron microscope to analyze virion morphology and categorize particles based on core structure (mature, immature, aberrant).[14]

-

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Caption: Early-stage inhibition of HIV replication by this compound.

Caption: Late-stage inhibition of HIV replication by this compound.

Caption: Experimental workflow for Time-of-Addition (TOA) assay.

Conclusion

This compound and other compounds in its class represent a significant advancement in the development of HIV integrase inhibitors. Their dual mechanism of action, targeting both early and late stages of the viral lifecycle, offers a powerful and unique approach to suppressing viral replication. The allosteric nature of their interaction with integrase provides a distinct advantage, including a favorable resistance profile and the potential for synergistic use with existing antiretroviral therapies. Further research and development of LEDGINs hold considerable promise for the future of HIV treatment.

References

- 1. Rational design of LEDGINs as first allosteric integrase inhibitors for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of the LEDGF/p75 binding site of integrase block HIV replication and modulate integrase multimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. LEDGIN-mediated Inhibition of Integrase–LEDGF/p75 Interaction Reduces Reactivation of Residual Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. LEDGINs inhibit late stage HIV-1 replication by modulating integrase multimerization in the virions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Oligonucleotide-based assays for integrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. researchgate.net [researchgate.net]

- 14. Negative Staining Transmission Electron Microscopy of HIV Viral Particles Permeabilized with PFO and Capsid Stabilized with IP6 - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Antiviral Activity of LEDGINs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antiviral activity of a novel class of allosteric HIV integrase inhibitors known as LEDGINs (Lens Epithelium-Derived Growth Factor/p75 Inhibitors). These compounds represent a promising therapeutic strategy by targeting the interaction between the HIV-1 integrase (IN) and its cellular cofactor, the Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is crucial for viral replication. This document details their unique dual mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying molecular and experimental frameworks.

Dual Mechanism of Antiviral Action

LEDGINs exhibit a distinctive dual mode of action, interfering with both the early and late stages of the HIV-1 replication cycle. This multifaceted inhibition profile distinguishes them from traditional integrase strand transfer inhibitors (INSTIs).[1][2]

Early Stage Inhibition: Blocking Integration

In the early phase of infection, LEDGINs act as allosteric inhibitors of HIV-1 integrase.[2][3][4] They bind to the LEDGF/p75 binding pocket on the catalytic core domain of integrase.[2][4] This binding has two key consequences:

-

Disruption of the IN-LEDGF/p75 Interaction: By occupying the binding site, LEDGINs competitively inhibit the interaction between integrase and LEDGF/p75.[1][3] LEDGF/p75 is a host protein that tethers the viral pre-integration complex to the host chromatin, thereby guiding the integration of viral DNA into transcriptionally active regions of the host genome.[5] By blocking this interaction, LEDGINs disrupt targeted integration, a critical step for efficient viral replication.[6]

-

Allosteric Inhibition of Catalytic Activity: LEDGINs allosterically inhibit the catalytic activity of integrase.[1][2] Binding of LEDGINs to the LEDGF/p75 pocket induces conformational changes in the integrase active site, thereby impairing its enzymatic function.[4]

Late Stage Inhibition: Impairing Viral Maturation

A unique characteristic of LEDGINs is their ability to exert a potent antiviral effect during the late stage of the viral life cycle.[1][7] This "late effect" stems from the impact of LEDGINs on integrase multimerization.[1][2]